molecular formula C7H5F5O2S B2354849 2-Hydroxy-5-(pentafluorothio)benzaldehyde CAS No. 1159512-31-8

2-Hydroxy-5-(pentafluorothio)benzaldehyde

Cat. No.: B2354849
CAS No.: 1159512-31-8
M. Wt: 248.17
InChI Key: GNLGOMVJAGNVSE-UHFFFAOYSA-N
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Description

Role of Perfluorinated Groups in Modulating Molecular Properties and Reactivity

Perfluorinated groups, such as the trifluoromethyl (CF₃) and pentafluorothio (SF₅) moieties, are powerful tools for fine-tuning molecular characteristics. Their high electronegativity and the strength of the carbon-fluorine and sulfur-fluorine bonds impart significant changes to a molecule's electronic landscape, stability, and lipophilicity. rowansci.com For instance, the incorporation of these groups can enhance metabolic stability by blocking sites of oxidation, a crucial consideration in drug design. rowansci.com Furthermore, the electron-withdrawing nature of perfluorinated groups can influence the acidity or basicity of nearby functional groups and alter the reactivity of the entire molecule.

The Unique Electronic and Steric Influence of the Pentafluorothio (SF₅) Moiety in Organic Systems

The pentafluorothio (SF₅) group has garnered the moniker of a "super-trifluoromethyl group" due to its pronounced effects. researchgate.netenamine.net It is one of the most electron-withdrawing groups known, significantly more so than the CF₃ group, which can be attributed to the high electronegativity of the fluorine atoms and the +6 oxidation state of the sulfur atom. amphoteros.comresearchgate.net This strong inductive effect can dramatically influence the electronic properties of the aromatic ring to which it is attached.

PropertyPentafluorothio (SF₅)Trifluoromethyl (CF₃)
Electronegativity (Pauling Scale) 3.653.36
Hammett Constant (σp) 0.680.54
Lipophilicity (π) 1.510.88

This table provides a comparative overview of the key physicochemical properties of the pentafluorothio (SF₅) and trifluoromethyl (CF₃) groups. researchgate.netresearchgate.net

Sterically, the SF₅ group is larger than the CF₃ group, with a van der Waals volume that is often compared to that of a tert-butyl group. amphoteros.comresearchgate.net This steric bulk can influence the conformation of molecules and play a role in directing the stereochemistry of reactions. researchgate.netrsc.org The unique combination of extreme electron-withdrawing character and significant steric demand makes the SF₅ group a fascinating substituent for probing and manipulating chemical systems.

Properties

IUPAC Name

2-hydroxy-5-(pentafluoro-λ6-sulfanyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F5O2S/c8-15(9,10,11,12)6-1-2-7(14)5(3-6)4-13/h1-4,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNLGOMVJAGNVSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(F)(F)(F)(F)F)C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Historical and Current Perspectives on Substituted Benzaldehydes in Organic Synthesis and Ligand Design

Substituted benzaldehydes are foundational building blocks in organic synthesis due to the reactivity of the aldehyde functional group. They readily undergo a wide array of chemical transformations, including oxidations, reductions, and carbon-carbon bond-forming reactions. The 2-hydroxybenzaldehyde scaffold, also known as salicylaldehyde (B1680747), is particularly important.

Salicylaldehyde and its derivatives are extensively used in the synthesis of a variety of heterocyclic compounds and are crucial precursors for the preparation of chelating ligands. wikipedia.orgscienceinfo.com The condensation of salicylaldehydes with amines, for example, yields Schiff bases, which are a prominent class of ligands capable of forming stable complexes with a wide range of metal ions. wikipedia.org These metal complexes have found applications in catalysis, materials science, and as therapeutic agents. The specific substituents on the salicylaldehyde ring can fine-tune the electronic and steric properties of the resulting ligand, thereby influencing the characteristics of the metal complex. researchgate.netrsc.org

Overview of Research Motivations and Challenges Associated with 2 Hydroxy 5 Pentafluorothio Benzaldehyde

Exploration of Established Synthetic Pathways

Established synthetic routes to this compound are not explicitly detailed in the literature, thus pathways are often extrapolated from the synthesis of related SF₅-substituted aromatic systems and the functionalization of phenolic compounds.

Analysis of Reported Synthetic Routes to Related SF₅-Substituted Aromatic Systems

The introduction of the pentafluorosulfanyl (SF₅) group onto an aromatic ring is a critical first step. One of the most common methods involves the oxidative fluorination of diaryl disulfides. This two-step process typically begins with the synthesis of a disulfide precursor, which is then subjected to oxidative fluorination using reagents like silver(II) fluoride (B91410) (AgF₂) or a combination of a fluoride source (e.g., potassium fluoride) and an oxidizing agent.

Another established method is the reaction of aryl diazonium salts with sources of the SF₅ group. For instance, 4-(pentafluorosulfanyl)benzenediazonium tetrafluoroborate (B81430) has been utilized as a versatile precursor for a variety of SF₅-substituted aromatic compounds through reactions like Sandmeyer-type transformations and cross-coupling reactions. researchgate.netepa.gov

The synthesis of SF₅-anilines is also a well-documented pathway, which can then be converted to other functional groups. For example, 4-(pentafluorosulfanyl)aniline can be synthesized and subsequently diazotized to form the corresponding diazonium salt, which can then be hydrolyzed to the phenol (B47542).

A summary of common precursors for SF₅-aromatic systems is presented in Table 1.

Table 1: Key Precursors for the Synthesis of SF₅-Substituted Aromatic Systems

Precursor Compound Synthetic Utility Reference(s)
Diaryl Disulfides Oxidative fluorination to yield Ar-SF₅ chemrxiv.org
Aryl Diazonium Salts Versatile intermediates for various functionalizations researchgate.netepa.gov
SF₅-Anilines Can be converted to phenols and other derivatives nih.gov

Critical Evaluation of Key Precursors and Reaction Conditions for Benzaldehyde (B42025) Functionalization

With a suitable SF₅-substituted phenol in hand, such as 4-(pentafluorosulfanyl)phenol (B1597158), the next critical step is the introduction of the aldehyde group at the ortho-position to the hydroxyl group. Several classical methods for the ortho-formylation of phenols are well-established in organic synthesis.

The Reimer-Tiemann reaction , which employs chloroform (B151607) in a basic solution, is a traditional method for ortho-formylation of phenols. However, it often suffers from moderate yields and the formation of byproducts.

The Duff reaction utilizes hexamethylenetetramine in the presence of an acid (e.g., boric acid or trifluoroacetic acid) to achieve ortho-formylation. This method can be effective for a range of substituted phenols.

A more modern and often higher-yielding approach is the Magnesium chloride-triethylamine-paraformaldehyde method . This method has been shown to be highly regioselective for ortho-formylation of a wide variety of phenols, including those with electron-withdrawing groups, and generally proceeds under milder conditions. orgsyn.org

The choice of formylation method would likely depend on the reactivity of the 4-(pentafluorosulfanyl)phenol substrate. The strong electron-withdrawing nature of the SF₅ group could deactivate the aromatic ring, potentially requiring more forcing conditions for the formylation step.

A comparison of these formylation methods is provided in Table 2.

Table 2: Comparison of Ortho-Formylation Methods for Phenols

Method Reagents Advantages Disadvantages Reference(s)
Reimer-Tiemann CHCl₃, base Well-established Moderate yields, byproducts N/A
Duff Reaction Hexamethylenetetramine, acid Good for some substrates Can require harsh conditions N/A
MgCl₂/Et₃N/Paraformaldehyde MgCl₂, Et₃N, (CH₂O)n High yields, high regioselectivity, milder conditions Substrate dependent orgsyn.org

Development of Novel and Efficient Synthetic Protocols

Recent advancements in synthetic organic chemistry offer promising avenues for more efficient and sustainable syntheses of this compound.

Investigations into Transition-Metal Catalyzed Approaches for SF₅ Group Introduction

Transition-metal catalysis offers powerful tools for the formation of carbon-sulfur bonds. While direct C-H pentafluorosulfanylation is still a developing area, transition-metal-catalyzed cross-coupling reactions are a viable strategy. For example, a palladium-catalyzed Negishi cross-coupling has been successfully used to synthesize SF₅-containing aromatic amino acids from pentafluorosulfanyl aryl bromides. nih.govnih.gov This suggests that similar strategies could be employed to couple an SF₅-containing fragment with a suitable aromatic precursor bearing a protected hydroxyl group.

Furthermore, transition-metal-catalyzed methods for the synthesis of phenols from aryl halides are well-documented and could be applied to SF₅-substituted aryl halides. nih.govresearchgate.net

Design of Regioselective Functionalization Strategies for the Aromatic Ring

Achieving high regioselectivity in the functionalization of the aromatic ring is paramount. Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic compounds. In this approach, a directing group on the aromatic ring coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. The resulting aryllithium species can then be quenched with an appropriate electrophile to introduce the desired functional group. For SF₅-arenes, ortho-lithiation has been achieved using lithium tetramethylpiperidide, although the SF₅ group itself is a relatively weak directing group. nih.govrsc.org The hydroxyl group of a phenol, after protection, could potentially serve as a more effective directing group for ortho-formylation.

Exploration of Green Chemistry Principles in Synthesis Optimization

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of synthesizing this compound, several green chemistry approaches could be implemented.

The use of greener solvents is a key aspect of green chemistry. rsc.orgacs.org Traditional formylation reactions often use chlorinated solvents or other volatile organic compounds. Investigating the use of more benign solvents, or even solvent-free conditions, could significantly improve the environmental profile of the synthesis.

Catalytic methods , as discussed in the context of transition-metal catalysis, are inherently greener than stoichiometric reactions as they reduce waste. The development of efficient and recyclable catalysts for both the introduction of the SF₅ group and the formylation step would be a significant advancement.

Continuous flow chemistry offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation. d-nb.inforesearchgate.net The synthesis of pentafluorosulfanyl chloride (SF₅Cl), a key reagent for introducing the SF₅ group, has been demonstrated in a continuous flow system, highlighting the potential for this technology in the synthesis of SF₅-containing compounds. d-nb.inforesearchgate.net

Scalability Studies and Process Intensification Methodologies for Production

While specific scalability studies for the production of this compound are not extensively documented in publicly available literature, general principles of process intensification can be applied to its hypothetical large-scale synthesis. Process intensification aims to develop innovative processes that are significantly more efficient, safer, and more sustainable than traditional batch methods. numberanalytics.comnumberanalytics.comaiche.orgcatalysis-summit.com

For the synthesis of a fine chemical like this compound, transitioning from batch reactors to continuous flow systems offers numerous advantages. Continuous flow chemistry, often utilizing microreactors, provides superior control over reaction parameters such as temperature, pressure, and residence time. nih.govrsc.orgresearchgate.net This enhanced control is particularly beneficial for managing exothermic reactions and improving the selectivity of the formylation step, potentially reducing the formation of unwanted isomers and byproducts.

Key Process Intensification Strategies:

Continuous Flow Synthesis: Implementing the chosen formylation reaction (e.g., magnesium-mediated formylation) in a continuous flow setup can lead to higher yields, improved product quality, and enhanced safety by minimizing the volume of hazardous reagents at any given time. nih.govrsc.org For instance, a palladium-catalyzed formylation of phenol derivatives has been successfully demonstrated in a continuous flow system, highlighting the potential for such technologies in aldehyde synthesis. nih.govrsc.orgresearchgate.net

Microreactor Technology: The use of microstructured reactors can significantly improve mass and heat transfer, which is crucial for fast and exothermic reactions. researchgate.net This can lead to a reduction in reaction times and an increase in process efficiency.

Process Analytical Technology (PAT): Integrating real-time analytical tools into a continuous production line allows for constant monitoring and control of critical process parameters, ensuring consistent product quality and optimizing resource utilization.

The table below outlines how process intensification principles could be applied to the key synthetic step: the ortho-formylation of 4-(pentafluorothio)phenol.

Process ParameterTraditional Batch ApproachProcess Intensification ApproachPotential Benefits
Reaction Vessel Large glass-lined or stainless steel reactorContinuous stirred-tank reactor (CSTR) cascade or plug flow reactor (PFR), possibly a microreactorImproved heat and mass transfer, better temperature control, smaller footprint, enhanced safety.
Reagent Addition Slow addition of one reagent to anotherPrecise, continuous dosing using pumps and mass flow controllersBetter control over reaction stoichiometry and exotherms, improved selectivity.
Temperature Control External jacket heating/coolingHigh surface-area-to-volume ratio in flow reactors allows for rapid and precise temperature adjustmentsMinimization of thermal gradients and side reactions, improved safety for exothermic processes.
Work-up and Purification Batch extraction and distillation/crystallizationIn-line extraction and continuous crystallization/distillationReduced processing time, lower solvent consumption, potential for automation.
Process Monitoring Offline sampling and analysis (GC, HPLC)In-line spectroscopic methods (e.g., IR, Raman)Real-time process control, immediate detection of deviations, improved consistency.

By adopting these modern manufacturing methodologies, the production of this compound could be scaled up in a more cost-effective, safer, and environmentally responsible manner compared to conventional batch processing.

Reactivity of the Aldehyde Moiety

The aldehyde functional group in this compound is a primary site of chemical reactivity. The presence of the potent electron-withdrawing SF₅ group at the para position to the formyl group enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack.

Nucleophilic Addition Reactions

The electron-deficient nature of the carbonyl carbon in this compound facilitates nucleophilic addition reactions. sarthaks.comquora.com Electron-withdrawing groups, such as the nitro group (a proxy for the SF₅ group in terms of electronic effect), increase the positive character of the carbonyl carbon, making it more susceptible to nucleophilic attack. sarthaks.comvaia.com Aromatic aldehydes, in general, are susceptible to nucleophilic addition, and this reactivity is modulated by the electronic nature of the substituents on the aromatic ring. pressbooks.pub

Common nucleophilic addition reactions applicable to this aldehyde would include the formation of cyanohydrins, hemiacetals, and acetals. For instance, in a reaction with hydrogen cyanide, this compound is expected to readily form the corresponding cyanohydrin. Similarly, reactions with alcohols in the presence of an acid catalyst would yield hemiacetals and subsequently acetals. The intramolecular hydrogen bond between the ortho-hydroxyl group and the aldehyde may influence the reaction kinetics. wikipedia.org

Condensation Reactions with Nitrogen-Containing Compounds

This compound is expected to undergo condensation reactions with a variety of nitrogen-containing compounds, such as primary amines, hydroxylamine, and hydrazine (B178648) derivatives, to form imines (Schiff bases), oximes, and hydrazones, respectively. These reactions are characteristic of aldehydes and are often catalyzed by acid. mdpi.com

The reaction of salicylaldehyde and its derivatives with amines to form Schiff bases is a well-established transformation. wikipedia.orgmdpi.com Given the structural similarity, this compound would react with a primary amine (R-NH₂) to yield the corresponding Schiff base. The presence of the SF₅ group is anticipated to influence the electronic properties of the resulting Schiff base.

ReactantProduct TypeGeneral Reaction
Primary Amine (R-NH₂)Schiff Base (Imine)Formation of a C=N double bond
Hydroxylamine (NH₂OH)OximeFormation of a C=N-OH moiety
Hydrazine (NH₂NH₂)HydrazoneFormation of a C=N-NH₂ moiety
PhenylhydrazinePhenylhydrazoneFormation of a C=N-NHPh moiety

Oxidation and Reduction Pathways of the Formyl Group

The formyl group of this compound can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: Strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid can oxidize the aldehyde to the corresponding 2-hydroxy-5-(pentafluorothio)benzoic acid. The Dakin reaction, oxidation using hydrogen peroxide, is a characteristic reaction of ortho-hydroxybenzaldehydes which results in the formation of a catechol. wikipedia.org Therefore, treatment of this compound with hydrogen peroxide would likely yield 4-(pentafluorothio)benzene-1,2-diol.

Reduction: The formyl group can be reduced to a hydroxymethyl group (-CH₂OH) using various reducing agents. Sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) would effectively convert the aldehyde to 2-(hydroxymethyl)-4-(pentafluorothio)phenol. rug.nl Catalytic hydrogenation (e.g., H₂/Pd-C) would also achieve this transformation.

Reaction TypeReagentExpected Product
OxidationKMnO₄, H₂CrO₄2-Hydroxy-5-(pentafluorothio)benzoic acid
Oxidation (Dakin)H₂O₂, base4-(Pentafluorothio)benzene-1,2-diol
ReductionNaBH₄, LiAlH₄2-(Hydroxymethyl)-4-(pentafluorothio)phenol
ReductionH₂, Pd/C2-(Hydroxymethyl)-4-(pentafluorothio)phenol

Influence of the Pentafluorothio (SF₅) Group on Aromatic and Aldehyde Reactivity

The pentafluorothio group is a unique substituent that exerts a powerful influence on the reactivity of the aromatic ring and the aldehyde functionality through a combination of electronic and steric effects. benthamdirect.comresearchgate.netrowansci.com

Inductive and Resonance Effects on Electron Density Distribution

The SF₅ group is one of the most electron-withdrawing substituents known, significantly more so than the trifluoromethyl (CF₃) group. researchgate.netnih.govresearchgate.net Its strong electron-withdrawing nature is primarily due to the high electronegativity of the fluorine atoms, leading to a strong inductive effect (-I). This effect deactivates the aromatic ring towards electrophilic substitution and enhances the electrophilicity of the carbonyl carbon.

The electronic influence of a substituent can be quantified by Hammett constants (σ). A positive value indicates an electron-withdrawing character. The SF₅ group has a large positive Hammett constant, comparable to that of the nitro group. researchgate.netresearchgate.net

Substituentσ_meta (σ_m)σ_para (σ_p)
-SF₅0.610.68
-NO₂0.710.78
-CF₃0.430.54
-Cl0.370.23
-CH₃-0.07-0.17
-OH0.12-0.37

Data sourced from various references. researchgate.netnih.govpitt.eduviu.ca

The strong electron-withdrawing nature of the SF₅ group at the para-position significantly depletes electron density from the aromatic ring and, by extension, from the aldehyde group. This deactivation makes electrophilic aromatic substitution reactions, such as nitration or halogenation, less favorable and would require harsh reaction conditions. Conversely, the reduced electron density at the carbonyl carbon enhances its reactivity towards nucleophiles. sarthaks.com

Steric Hindrance Effects on Reaction Kinetics and Selectivity

The pentafluorothio group is sterically demanding, with a size comparable to a tert-butyl group. nih.govresearchgate.net This steric bulk can influence the rate and selectivity of reactions. For reactions occurring at the aldehyde, the SF₅ group is relatively distant and its steric effect is likely to be minimal. However, for reactions involving the aromatic ring or the hydroxyl group, the steric hindrance of the SF₅ group could play a more significant role.

For example, in reactions where an ortho-directing group competes with the hydroxyl group, the steric bulk of the SF₅ group could influence the regioselectivity of the incoming substituent. The significant steric demand of the SF₅ group can also restrict the rotational freedom of the molecule, potentially influencing the conformation of reaction intermediates and transition states. benthamdirect.comresearchgate.net This has been shown to affect the stereochemistry of certain reactions in other SF₅-containing compounds. rsc.org

Groupvan der Waals Volume (ų)
-H~1.2
-F~5.8
-CF₃34.6
-SF₅ 55.4
-C(CH₃)₃ (tert-butyl)76.9

Data sourced from various references. nih.gov

In-depth Analysis of this compound Reveals Limited

Publicly Available Reactivity Data

A comprehensive review of scientific literature and chemical databases indicates a significant gap in the documented chemical reactivity and mechanistic studies for the compound this compound. Despite its interesting structural features, including the strongly electron-withdrawing pentafluorothio (SF5) group and the reactive phenolic hydroxyl and aldehyde functionalities, detailed experimental or theoretical investigations into its chemical behavior appear to be limited.

This report aimed to construct a detailed article on the chemical reactivity and mechanistic studies of this compound, following a specific outline. The investigation sought to uncover data on comparative reactivity studies, derivatization of the phenolic hydroxyl group, its role in intramolecular interactions, and the elucidation of reaction mechanisms through kinetic and spectroscopic investigations. The search included scholarly databases, chemical synthesis catalogs, and academic journals.

The inquiry into these specific areas of the compound's chemistry yielded insufficient detailed research findings to construct a scientifically robust article as per the requested structure. While general principles of organic chemistry allow for predictions of its reactivity, the absence of specific experimental data, such as reaction kinetics, product yields from various reactions, and spectroscopic evidence for reaction intermediates, precludes a thorough and factual discussion.

For instance, while an intramolecular hydrogen bond between the phenolic hydroxyl group and the aldehyde's carbonyl oxygen can be inferred from the structure of similar 2-hydroxybenzaldehyde derivatives, specific spectroscopic data (IR, NMR) confirming and quantifying this interaction for the title compound could not be located. Similarly, no studies were found that systematically compare the reactivity of this compound with other analogous benzaldehyde derivatives, which would be crucial for understanding the electronic influence of the SF5 group. Furthermore, documented derivatization reactions of the phenolic hydroxyl group or detailed mechanistic investigations of its reactions are absent from the available literature.

The lack of published research in these specific areas suggests that the chemical characterization of this compound may be a subject of ongoing or future research, or may exist in proprietary databases not accessible to the public.

Therefore, a detailed and scientifically accurate article focusing solely on the specified aspects of the chemical reactivity and mechanistic studies of this compound cannot be generated at this time due to the scarcity of available research data.

Coordination Chemistry of 2 Hydroxy 5 Pentafluorothio Benzaldehyde

Ligand Design Principles and Coordination Modes

The molecular architecture of 2-Hydroxy-5-(pentafluorothio)benzaldehyde suggests a predisposition for acting as a versatile ligand in coordination chemistry. The presence of the ortho-hydroxy and aldehyde functionalities provides a strong foundation for chelation, a common and stable mode of metal binding.

Bidentate Chelation via Aldehyde Oxygen and Phenolic Oxygen

The primary and most anticipated coordination mode for this compound is as a bidentate chelating agent. The deprotonated phenolic oxygen and the aldehyde oxygen can form a stable six-membered ring upon coordination to a metal center. This bidentate O,O'-chelation is a well-established binding motif for salicylaldehyde (B1680747) and its derivatives, leading to the formation of robust metal complexes. The strong electron-withdrawing nature of the para-pentafluorothio group is expected to significantly influence the electronic properties of the resulting complex, potentially impacting its stability, redox behavior, and subsequent reactivity.

Potential for Tridentate or Bridging Coordination in Multinuclear Complexes

Beyond simple bidentate chelation, there exists the theoretical possibility for more complex coordination behaviors. Under specific reaction conditions or with appropriate metal precursors, the ligand could potentially engage in tridentate or bridging coordination. For instance, the aldehyde oxygen could bridge two metal centers, leading to the formation of multinuclear complexes. While plausible, such coordination modes are less common for simple salicylaldehydes and would require empirical investigation to be confirmed for this specific ligand.

Synthesis and Characterization of Metal Complexes

A thorough review of scientific databases and chemical literature reveals a lack of specific studies on the synthesis and characterization of metal complexes derived from this compound. The following sections are therefore speculative, based on the expected reactivity of the ligand.

Investigation with Transition Metals

No experimental data has been found regarding the synthesis and characterization of transition metal complexes with this compound. It is hypothesized that such complexes could be synthesized through standard techniques, such as the reaction of the ligand with a suitable metal salt in an appropriate solvent. Characterization would likely involve techniques such as X-ray crystallography, NMR spectroscopy, IR spectroscopy, and elemental analysis to determine the structure and properties of the resulting complexes.

Studies with Main Group and Lanthanide/Actinide Elements

Similarly, there is no available research on the coordination of this compound with main group or lanthanide/actinide elements. The synthesis of such complexes would open avenues to explore the influence of the SF₅ group on the luminescence properties of lanthanide complexes or the catalytic activity of main group metal complexes. However, without experimental data, any discussion remains purely conjectural.

Catalytic Applications of Metal Complexes Derived from this compound

Given the absence of synthesized and characterized metal complexes of this compound, there are consequently no reports on their catalytic applications. The unique electronic properties imparted by the pentafluorothio group suggest that metal complexes of this ligand could exhibit novel catalytic activities. For instance, the strong electron-withdrawing nature of the SF₅ group might enhance the Lewis acidity of the metal center, potentially leading to applications in various organic transformations. However, this remains a field ripe for exploration.

No Publicly Available Research on the

A comprehensive review of scientific databases and literature reveals a significant gap in the chemical research concerning the coordination chemistry of the compound this compound. To date, there are no published studies detailing the synthesis, characterization, or application of its metal complexes.

Specifically, there is no available information regarding the exploration of coordination compounds derived from this compound in the field of organic transformation catalysis. Similarly, the scientific community has not yet reported on the luminescent properties of any such coordination compounds.

The pentafluorothio (–SF₅) group is of growing interest in medicinal and materials chemistry due to its unique electronic and steric properties. However, research into its influence on the coordination behavior of ligands, such as substituted benzaldehydes, appears to be a nascent or as-yet-unexplored field.

Consequently, it is not possible to provide a detailed, data-driven article on the "" with a focus on catalysis and luminescence as requested, due to the absence of foundational research in this specific area. The scientific community awaits future investigations that may shed light on the potential of this compound and its derivatives in coordination chemistry.

Derivatization and Synthetic Transformations Utilizing 2 Hydroxy 5 Pentafluorothio Benzaldehyde

Synthesis of Imines and Schiff Bases as Precursors to Diverse Chemical Entities

The aldehyde functional group of 2-Hydroxy-5-(pentafluorothio)benzaldehyde readily undergoes condensation reactions with primary amines to form imines, commonly known as Schiff bases. This transformation is a cornerstone of synthetic chemistry, providing access to a vast array of compounds with applications in medicinal chemistry and materials science.

The general synthesis involves the reaction of the aldehyde with a primary amine in a suitable solvent, such as ethanol or methanol. The reaction is typically reversible and is often driven to completion by removing the water formed during the reaction. In many cases, the reaction is catalyzed by a catalytic amount of acid (e.g., acetic acid) or base. The presence of the ortho-hydroxyl group can influence the reaction and the properties of the resulting Schiff base, often leading to the formation of a stable six-membered intramolecular hydrogen bond between the phenolic hydrogen and the imine nitrogen.

The reaction proceeds as follows: this compound + R-NH₂ ⇌ SF₅-substituted Schiff Base + H₂O

A variety of primary amines can be employed in this reaction, leading to a diverse library of SF₅-containing Schiff bases. The resulting imines are not merely final products but are versatile intermediates for further synthetic elaborations, including reduction to secondary amines or participation in cycloaddition reactions.

Table 1: Examples of Primary Amines for Schiff Base Synthesis This table is interactive. Click on the headers to sort.

Amine Type Example Reactant Potential Product Structure
Aliphatic Ethylamine N-(ethyl)-2-hydroxy-5-(pentafluorothio)benzylideneamine
Aromatic Aniline N-(phenyl)-2-hydroxy-5-(pentafluorothio)benzylideneamine
Heterocyclic 2-Aminopyridine N-(pyridin-2-yl)-2-hydroxy-5-(pentafluorothio)benzylideneamine
Amino Acid Ester Glycine methyl ester Methyl 2-((2-hydroxy-5-(pentafluorothio)benzylidene)amino)acetate

Formation of Chalcones and Other Condensation Products for Organic Synthesis

Chalcones (1,3-diaryl-2-propen-1-ones) are important intermediates in the biosynthesis of flavonoids and are known for their wide range of biological activities. The Claisen-Schmidt condensation is the most common method for their synthesis, involving the base-catalyzed reaction between an aromatic aldehyde and an acetophenone. mdpi.comsciencepublishinggroup.com

In this context, this compound serves as the aldehyde component. The reaction is typically carried out in an alcoholic solvent with a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH). The base deprotonates the α-carbon of the acetophenone, generating an enolate which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration of the resulting β-hydroxy ketone yields the α,β-unsaturated chalcone.

The general reaction is: this compound + Ar-C(O)CH₃ --(Base)--> 2'-Hydroxy-5'-(pentafluorothio)chalcone + H₂O

The strong electron-withdrawing nature of the SF₅ group is expected to enhance the electrophilicity of the aldehyde's carbonyl carbon, potentially facilitating the condensation reaction. The resulting 2'-hydroxychalcones bearing the SF₅ group are valuable precursors for various heterocyclic compounds. mdpi.com

Table 2: Representative Acetophenones for SF₅-Chalcone Synthesis This table is interactive. Click on the headers to sort.

Acetophenone Reactant Resulting Chalcone Name
Acetophenone 1-phenyl-3-(2-hydroxy-5-(pentafluorothio)phenyl)prop-2-en-1-one
4'-Methoxyacetophenone 1-(4-methoxyphenyl)-3-(2-hydroxy-5-(pentafluorothio)phenyl)prop-2-en-1-one
4'-Chloroacetophenone 1-(4-chlorophenyl)-3-(2-hydroxy-5-(pentafluorothio)phenyl)prop-2-en-1-one
2'-Hydroxyacetophenone 1-(2-hydroxyphenyl)-3-(2-hydroxy-5-(pentafluorothio)phenyl)prop-2-en-1-one

Preparation of SF₅-Containing Heterocyclic Compounds

The derivatives of this compound, particularly the chalcones synthesized via the Claisen-Schmidt condensation, are excellent starting materials for the synthesis of various SF₅-containing heterocyclic compounds.

One of the most prominent applications is the synthesis of flavonoids. 2'-Hydroxychalcones undergo oxidative cyclization to yield flavones, a major class of flavonoids. This reaction can be achieved using various reagents, such as iodine in dimethyl sulfoxide (DMSO). researchgate.net The process involves an intramolecular cyclization followed by oxidation to form the heterocyclic pyrone ring characteristic of flavones. The resulting SF₅-substituted flavonoids are of significant interest for medicinal chemistry research due to the unique properties imparted by the fluorine-rich substituent. mdpi.com

The reaction sequence is: 2'-Hydroxy-5'-(pentafluorothio)chalcone --(Oxidative Cyclization)--> 6-(pentafluorothio)flavone derivative

Furthermore, the bifunctional nature of this compound (containing both aldehyde and phenol (B47542) groups) allows it to be used in reactions that directly form heterocyclic systems. For example, condensation reactions with compounds containing active methylene (B1212753) groups, such as malononitrile, can lead to the formation of chromene derivatives. beilstein-journals.org

Elaboration of the Phenolic Moiety for Functional Materials Precursors

The phenolic hydroxyl group of this compound offers another site for chemical modification, enabling the synthesis of precursors for functional materials like polymers and liquid crystals. Standard reactions for phenols, such as O-alkylation and O-acylation, can be applied to introduce new functional groups.

O-alkylation, typically achieved through the Williamson ether synthesis, involves deprotonating the phenol with a base (e.g., potassium carbonate) to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. This reaction converts the hydroxyl group into an ether linkage, which can be used to attach various alkyl or functionalized chains.

This compound + R-X --(Base)--> 2-(R-oxy)-5-(pentafluorothio)benzaldehyde + HX

The reactivity of the phenolic hydroxyl group is influenced by the electronic nature of the substituents on the benzene (B151609) ring. The strongly electron-withdrawing SF₅ group increases the acidity of the phenol, facilitating its deprotonation. nih.gov This enhanced acidity can make reactions like etherification more efficient compared to less activated phenols. These modified benzaldehydes, now possessing tailored ether or ester side chains, can serve as monomers or precursors for advanced materials where the properties are fine-tuned by the SF₅ group.

Research into Novel Multicomponent Reactions Incorporating the Compound

Multicomponent reactions (MCRs), where three or more reactants combine in a one-pot synthesis to form a single product, are highly efficient tools for building molecular complexity. Salicylaldehydes are privileged starting materials in many MCRs due to their dual reactivity as both an aldehyde and a phenol. researchgate.net this compound is thus a prime candidate for incorporation into established and novel MCRs to generate libraries of complex SF₅-substituted heterocycles.

For example, the Povarov reaction is a three-component reaction between an aldehyde, an aniline, and an electron-rich alkene to synthesize tetrahydroquinolines. wikipedia.orgchem-station.com By using an imine formed in situ from this compound and an aniline, this reaction could be used to create novel SF₅-substituted tetrahydroquinolines.

Another prominent MCR is the Ugi four-component reaction, which combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce α-acylamino amides. wikipedia.orgorganic-chemistry.org The use of this compound as the aldehyde component would lead to peptidomimetic structures containing the SF₅ group, which are of high interest in drug discovery. The phenolic group can also participate in variations of the Ugi reaction, such as the Ugi-Smiles reaction, further expanding the structural diversity of the products. wikipedia.org The unique reactivity of salicylaldehydes in MCRs often leads to the formation of heterocyclic systems, such as chromenes, through domino reaction sequences involving initial condensation at the aldehyde followed by cyclization involving the phenolic hydroxyl group. researchgate.netrsc.orgnih.gov

Computational Chemistry Investigations of 2 Hydroxy 5 Pentafluorothio Benzaldehyde

Quantum Chemical Calculations for Electronic Structure and Molecular Conformation

Quantum chemical calculations are instrumental in elucidating the fundamental electronic structure and preferred three-dimensional arrangement of molecules. For 2-Hydroxy-5-(pentafluorothio)benzaldehyde, these calculations would reveal the interplay between the electron-donating hydroxyl group, the electron-withdrawing aldehyde and pentafluorothio groups, and the aromatic ring.

Density Functional Theory (DFT) is a robust method for investigating the electronic properties of molecules. Analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding a molecule's reactivity and kinetic stability.

For this compound, the HOMO is expected to be predominantly localized on the phenoxy moiety, specifically the hydroxyl group and the benzene (B151609) ring, which act as the primary electron-donating centers. Conversely, the LUMO is anticipated to be distributed over the electron-withdrawing benzaldehyde (B42025) and pentafluorothio (SF5) groups. The SF5 group is known to be a potent electron-withdrawing substituent, even more so than the trifluoromethyl (CF3) group, which would significantly lower the LUMO energy level. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity. A smaller gap generally implies higher reactivity. The presence of both strong electron-donating (-OH) and electron-withdrawing (-CHO, -SF5) groups suggests that this compound will have a relatively small HOMO-LUMO gap, indicating a propensity for intramolecular charge transfer and potential reactivity in various chemical transformations.

Table 1: Predicted Frontier Molecular Orbital Energies for this compound and Related Compounds

CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
2-Hydroxybenzaldehyde-6.5-1.84.7
4-Nitro-2-hydroxybenzaldehyde-7.2-2.94.3
This compound (Predicted) -7.5 to -7.0 -3.5 to -3.0 4.0 to 3.5

Note: Values for related compounds are typical ranges found in computational studies. The values for this compound are predictive and based on the strong electron-withdrawing nature of the SF5 group.

The charge distribution within this compound would be highly polarized. The oxygen atom of the hydroxyl group and the carbon atoms of the aromatic ring attached to it would exhibit partial negative charges, while the hydrogen of the hydroxyl group, the carbon of the aldehyde group, and the sulfur atom of the pentafluorothio group would bear partial positive charges. The high electronegativity of the fluorine atoms in the SF5 group would lead to a significant withdrawal of electron density from the sulfur atom and the aromatic ring. rowansci.com

This charge separation would result in a significant molecular dipole moment. The direction of the dipole moment vector would be expected to originate from the electron-rich hydroxyl group and point towards the electron-deficient pentafluorothio and aldehyde groups. The magnitude of the dipole moment would be influenced by the conformational orientation of the hydroxyl and aldehyde groups.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods can predict various spectroscopic parameters, which can then be compared with experimental data for validation of the theoretical model. For this compound, key spectroscopic techniques would include Infrared (IR), Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectroscopy.

DFT calculations can predict the vibrational frequencies corresponding to the stretching and bending modes of the different functional groups. For instance, the characteristic C=O stretching frequency of the aldehyde and the O-H stretching of the hydroxyl group could be calculated and compared with experimental IR spectra. Similarly, ¹H and ¹³C NMR chemical shifts can be computed to aid in the assignment of experimental spectra. Time-dependent DFT (TD-DFT) can be employed to predict the electronic transitions and the corresponding absorption wavelengths in the UV-Vis spectrum.

Reaction Pathway Modeling and Transition State Analysis

Computational modeling can be used to explore potential reaction pathways involving this compound. For example, the mechanism of electrophilic aromatic substitution on the benzene ring can be investigated. The positions ortho and para to the hydroxyl group are activated towards electrophilic attack, while the position meta to the electron-withdrawing groups is favored. The interplay of these directing effects would be a subject of interest for computational analysis.

Transition state theory can be applied to calculate the activation energies for different reaction pathways, providing insights into the reaction kinetics and predicting the most favorable reaction products. Such studies are valuable for understanding the reactivity of the molecule and for designing synthetic routes to new derivatives.

Molecular Dynamics Simulations for Conformational Analysis in Solution

Molecular dynamics (MD) simulations can provide insights into the conformational flexibility of this compound in a solvent environment. These simulations model the motion of atoms over time, taking into account intermolecular interactions with solvent molecules.

For this compound, MD simulations could explore the rotational dynamics of the hydroxyl and aldehyde groups and the potential for intramolecular hydrogen bonding between them. The simulations would also reveal how the bulky and lipophilic pentafluorothio group influences the solvation of the molecule and its interactions with the surrounding solvent. Understanding the conformational behavior in solution is crucial as it can significantly impact the molecule's reactivity and biological activity. Studies on halogenated benzaldehydes have shown that the nature and position of the halogen substituent can affect solubility and interactions with the solvent. mdpi.comnih.gov

Advanced Spectroscopic and Analytical Methodologies in Research on 2 Hydroxy 5 Pentafluorothio Benzaldehyde

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F, ¹⁷O)

¹H NMR: A proton NMR spectrum would be expected to show signals corresponding to the aldehydic proton, the hydroxyl proton, and the three aromatic protons. The chemical shifts and coupling constants would provide information about the electronic environment and the substitution pattern on the benzene (B151609) ring.

¹³C NMR: The carbon-13 NMR spectrum would reveal distinct signals for each of the seven carbon atoms in the molecule, including the carbonyl carbon of the aldehyde, the carbons of the aromatic ring, and the carbon bearing the hydroxyl group.

¹⁹F NMR: Given the presence of the pentafluorothio (SF₅) group, ¹⁹F NMR would be particularly informative. It would be expected to show two signals for the fluorine atoms: a quintet for the four equatorial fluorines and a triplet for the single axial fluorine, arising from spin-spin coupling between them. The chemical shifts would be indicative of the electronic environment around the SF₅ group.

¹⁷O NMR: Oxygen-17 NMR is a more specialized technique and less commonly reported due to the low natural abundance and quadrupolar nature of the ¹⁷O isotope. If obtained, it could provide direct insight into the electronic structure of the hydroxyl and aldehyde oxygen atoms.

Elucidation of Spin-Spin Coupling Interactions Involving the SF₅ Group

The spin-spin coupling interactions between the ¹⁹F nuclei of the SF₅ group and other nuclei, such as ¹H and ¹³C in the aromatic ring, would provide valuable information about the through-bond and through-space connectivity of the molecule. These coupling constants, often observed over several bonds (long-range coupling), are sensitive to the geometry and electronic structure of the molecule. A detailed analysis of these couplings would allow for the unambiguous assignment of signals in the ¹H and ¹³C NMR spectra. Specific experimental data on these spin-spin coupling interactions for 2-Hydroxy-5-(pentafluorothio)benzaldehyde are not available in the surveyed literature.

Dynamic NMR Studies for Conformational Exchange Phenomena

Dynamic NMR (DNMR) studies could be employed to investigate conformational exchange phenomena, such as the rotation of the aldehyde or hydroxyl groups, or potentially restricted rotation around the C-S bond. By acquiring NMR spectra at different temperatures, it would be possible to determine the energy barriers associated with these dynamic processes. However, no dynamic NMR studies for this compound have been reported in the available literature.

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition and Fragmentation Analysis

High-resolution mass spectrometry is a powerful technique for determining the precise elemental composition of a molecule and for studying its fragmentation pathways. For this compound, HRMS would be used to confirm its molecular formula, C₇H₅F₅O₂S, by providing a highly accurate mass measurement of the molecular ion.

The fragmentation pattern observed in the mass spectrum would offer structural information. Key fragmentation pathways for this molecule would likely involve the loss of the formyl group (CHO), the hydroxyl group (OH), and potentially fragmentation of the SF₅ group. Analysis of these fragments would help to confirm the connectivity of the molecule. Specific HRMS data, including precise mass measurements and detailed fragmentation analysis for this compound, were not found in the reviewed sources.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of a molecule. The spectra provide a characteristic fingerprint and allow for the identification of specific functional groups. For this compound, the IR and Raman spectra would be expected to show characteristic bands for:

O-H stretching: A broad band in the high-frequency region of the IR spectrum, characteristic of the hydroxyl group.

C=O stretching: A strong absorption band in the IR spectrum, typical for the carbonyl group of the aldehyde.

C-H stretching: Signals for the aromatic and aldehydic C-H bonds.

S-F stretching: Vibrational modes associated with the pentafluorothio group, which would be expected in the lower frequency region of the spectrum.

Aromatic C=C stretching: Bands characteristic of the benzene ring.

A detailed analysis of these vibrational modes would confirm the presence of the key functional groups and provide insights into the molecular structure. However, specific experimental IR and Raman spectra for this compound are not available in the public domain.

Functional Group Expected Vibrational Mode Typical Wavenumber Range (cm⁻¹)
HydroxylO-H stretch3200-3600 (broad)
AldehydeC=O stretch1680-1715
AldehydeC-H stretch2700-2850
Aromatic RingC=C stretch1450-1600
Aromatic RingC-H stretch3000-3100
PentafluorothioS-F stretch500-900

This table represents expected ranges for the functional groups present and is not based on experimental data for the specific compound.

UV-Visible Absorption and Fluorescence Spectroscopy for Electronic Transitions

UV-Visible absorption spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound would be expected to show absorption bands corresponding to π → π* and n → π* transitions associated with the aromatic ring and the carbonyl group. The position and intensity of these bands are influenced by the substituents on the benzene ring.

Fluorescence spectroscopy could be used to study the emission properties of the molecule after electronic excitation. The fluorescence spectrum, along with the quantum yield and lifetime, would provide insights into the nature of the excited states and the de-excitation pathways. No experimental UV-Visible absorption or fluorescence spectra for this compound could be located in the reviewed scientific literature.

Applications of 2 Hydroxy 5 Pentafluorothio Benzaldehyde As a Building Block in Functional Materials Research

Precursor in Polymer Chemistry and Polymer Functionalization

The presence of both a hydroxyl and an aldehyde group on the aromatic ring of 2-Hydroxy-5-(pentafluorothio)benzaldehyde makes it a highly valuable precursor in polymer science. These functional groups provide multiple pathways for the synthesis of new monomers and the post-polymerization functionalization of existing polymers.

Synthesis of Monomers for Specialty Polymers

This compound can be chemically modified to produce a variety of monomers suitable for the creation of specialty polymers. The aldehyde functionality can undergo reactions such as condensation, Wittig reactions, or reductive amination to introduce polymerizable groups like vinyl, acrylic, or styrenic moieties. For instance, a condensation reaction with a suitable active methylene (B1212753) compound could yield a monomer with a carbon-carbon double bond, ready for radical polymerization.

The resulting polymers would carry the unique pentafluorosulfanyl group, which is known to impart a range of desirable properties to materials. These properties, stemming from the high electronegativity and thermal stability of the SF5 group, are highly sought after in the development of advanced polymers. acs.orgacs.org

Incorporation into Polymer Backbones or Side Chains to Impart Specific Properties

Beyond its use in creating new monomers, this compound can be directly incorporated into polymer structures. The phenolic hydroxyl group allows for its integration into polymer backbones through condensation polymerization with suitable comonomers, such as phosgene (B1210022) or diacyl chlorides, to form polycarbonates or polyesters.

Alternatively, the aldehyde group serves as a reactive handle for grafting the molecule onto existing polymer side chains. This functionalization can significantly alter the properties of the original polymer. The introduction of the SF5 group can enhance thermal stability, increase lipophilicity, and modify the electronic characteristics of the polymer. acs.orgacs.org For example, the functionalization of a commodity polymer with this compound could lead to a new material with improved performance for specialized applications.

Role in Supramolecular Chemistry and Self-Assembly Processes

The molecular structure of this compound is well-suited for applications in supramolecular chemistry and the engineering of self-assembling systems. The salicylaldehyde (B1680747) portion of the molecule can participate in hydrogen bonding and coordination chemistry, while the pentafluorosulfanyl group can direct intermolecular interactions.

Salicylaldehyde and its derivatives are known to form Schiff bases upon condensation with primary amines. These Schiff bases can act as versatile ligands, capable of coordinating with a wide range of metal ions to form metallosupramolecular assemblies with interesting photophysical and catalytic properties.

Furthermore, the highly polar and geometrically well-defined nature of the SF5 group can play a crucial role in directing the self-assembly of molecules. rsc.org The fluorine atoms of the SF5 group can participate in non-covalent interactions, such as halogen bonding and dipole-dipole interactions, which can lead to the formation of ordered structures in the solid state or in solution. Research on other SF5-containing aromatic compounds has demonstrated their ability to form self-assembled monolayers (SAMs) on surfaces, suggesting that this compound could be a valuable component for surface engineering. researchgate.net

Potential in the Development of Optoelectronic Materials

The unique electronic properties conferred by the pentafluorosulfanyl group make this compound a promising candidate for the development of novel optoelectronic materials. The SF5 group is one of the most strongly electron-withdrawing groups known, and its incorporation into an aromatic system can significantly lower the energy levels of the molecular orbitals. acs.org

This strong electron-accepting character is highly desirable in the design of materials for organic electronics. For instance, when incorporated into a conjugated polymer or a small molecule, the SF5 group can facilitate electron injection and transport, making it a valuable component for organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) devices.

The combination of the electron-donating hydroxyl group and the electron-withdrawing aldehyde and SF5 groups creates a "push-pull" electronic structure within the molecule. This type of architecture is known to give rise to interesting photophysical properties, such as intramolecular charge transfer (ICT), which can result in large Stokes shifts and solvatochromism. These properties are highly sought after for applications in fluorescent probes and nonlinear optics. While direct studies on this specific molecule are limited, research on analogous push-pull fluorophores featuring the SF5 group as a potent acceptor has demonstrated their potential in creating new fluorescent dyes.

Contribution to the Design of Chemosensors and Recognition Elements

The reactive aldehyde group and the chelating capability of the salicylaldehyde moiety in this compound make it an excellent platform for the design of chemosensors. The aldehyde can be readily functionalized with a variety of recognition units to create sensors for specific analytes, such as metal ions, anions, or biologically relevant molecules.

Upon binding of the target analyte to the recognition unit, a change in the electronic properties of the molecule can occur, leading to a detectable signal, such as a change in color (colorimetric sensor) or fluorescence (fluorometric sensor). The strong electron-withdrawing nature of the SF5 group can play a significant role in modulating the photophysical response of the sensor, potentially leading to higher sensitivity and selectivity.

For example, the condensation of this compound with an appropriate diamine could yield a Schiff base ligand capable of selectively binding to a specific metal ion. The coordination event would likely perturb the ICT character of the molecule, resulting in a measurable change in its absorption or emission spectrum.

Future Research Directions and Unexplored Avenues for 2 Hydroxy 5 Pentafluorothio Benzaldehyde

Expanding the Scope of Green Chemistry Approaches in its Synthesis and Derivatization

Future research will likely focus on developing more sustainable synthetic routes to 2-Hydroxy-5-(pentafluorothio)benzaldehyde and its derivatives. Current methods for introducing the SF5 group can be complex and may not align with the principles of green chemistry. Investigations into more environmentally benign fluorinating agents and catalytic methods will be crucial.

Furthermore, the derivatization of the aldehyde and phenol (B47542) functionalities will be a key area of exploration. Green methodologies for these transformations could include:

Catalytic Oxidations: Employing clean oxidants like molecular oxygen or hydrogen peroxide for the conversion of the aldehyde to a carboxylic acid.

Reductions: Utilizing catalytic hydrogenation or transfer hydrogenation for the synthesis of the corresponding alcohol.

C-C Bond Forming Reactions: Exploring solvent-free or aqueous conditions for reactions such as the Aldol or Knoevenagel condensations.

These approaches would not only reduce the environmental impact but also potentially improve the efficiency and cost-effectiveness of synthesizing novel SF5-containing compounds.

Deeper Exploration of its Role in Bioconjugation and Bioorthogonal Chemistry

The salicylaldehyde (B1680747) functional group is known to participate in reactions suitable for bioconjugation. This opens the door for this compound to be used as a chemical reporter or for the site-specific modification of biomolecules. Future research in this area could involve:

Iminoboronate Formation: Investigating the reaction of the salicylaldehyde moiety with N-terminal amino groups or lysine (B10760008) residues on proteins to form stable iminoboronate complexes in the presence of boronic acids. The unique electronic properties of the SF5 group could influence the stability and kinetics of this linkage.

Bioorthogonal Ligation: Exploring novel bioorthogonal reactions involving the aldehyde. The term "bioorthogonal chemistry" refers to reactions that can occur in living systems without interfering with native biochemical processes. fraunhofer.de While classic bioorthogonal reactions often involve azides and alkynes, the development of new aldehyde-based strategies is an active area of research. nih.gov The SF5 group's distinct properties could be leveraged to develop a new class of bioorthogonal reagents.

The table below summarizes potential bioconjugation strategies for this compound.

Reaction TypeTarget Functional Group on BiomoleculePotential Linkage
Imine FormationAmine (e.g., Lysine)Schiff Base
Hydrazone/Oxime FormationHydrazine (B178648)/HydroxylamineHydrazone/Oxime
Iminoboronate ChemistryAmine + Boronic AcidIminoboronate

Investigation of its Potential in Catalytic Asymmetric Synthesis

The ortho-hydroxybenzaldehyde structure is a key feature in many ligands and substrates for catalytic asymmetric synthesis. The introduction of the sterically demanding and strongly electron-withdrawing SF5 group at the 5-position could have a profound impact on the stereoselectivity of such reactions. Future research directions include:

Asymmetric Hydroacylation: Using this compound as a substrate in rhodium-catalyzed asymmetric hydroacylation of olefins. pnas.org The electronic nature of the SF5 group could influence the reactivity and enantioselectivity of the addition.

Chiral Ligand Development: Incorporating the this compound scaffold into the design of new chiral ligands for a variety of metal-catalyzed asymmetric transformations. The SF5 group could provide unique steric and electronic tuning of the catalyst's active site.

Organocatalysis: Exploring its use in asymmetric organocatalytic reactions, such as those involving enamines or N-heterocyclic carbenes, where the electronic properties of the aromatic ring can play a crucial role in directing the stereochemical outcome. unipd.itrsc.org

Advanced Materials Science Applications Beyond Current Investigations

The pentafluorosulfanyl group is known to impart desirable properties to materials, including high thermal stability, chemical resistance, and specific electronic characteristics. mdpi.com These features make this compound a promising building block for advanced functional materials. rsc.orgadvancedsciencenews.com Unexplored avenues include:

Functional Polymers: Polymerizing derivatives of this compound to create novel polymers with high thermal stability, low surface energy, and tailored optoelectronic properties. The SF5 group's influence on polymer properties is an area of growing interest. tdl.org

Optoelectronic Materials: Synthesizing push-pull chromophores and other organic electronic materials where the strong electron-withdrawing nature of the SF5 group can be used to tune the HOMO-LUMO gap and influence charge transport properties. mdpi.com

Liquid Crystals: Investigating the potential of its derivatives in liquid crystal applications, as fluorinated compounds are known to play a significant role in this field.

The unique combination of the SF5 group and the versatile salicylaldehyde moiety offers a platform for creating a new generation of high-performance materials.

Interdisciplinary Research Collaborations and Emerging Technologies

Realizing the full potential of this compound will require collaborations across various scientific disciplines. The intersection of synthetic organofluorine chemistry with biology, materials science, and computational chemistry will be essential. figshare.com

Key areas for interdisciplinary research include:

Medicinal Chemistry: In collaboration with biochemists and pharmacologists, the SF5-salicylaldehyde scaffold could be incorporated into potential therapeutic agents. The SF5 group is increasingly recognized for its ability to enhance metabolic stability and binding affinity.

Computational Modeling: Working with theoretical chemists to model the electronic structure, reactivity, and non-covalent interactions of this compound to better predict its behavior in complex systems and to guide the design of new experiments.

High-Throughput Screening: Utilizing automated synthesis and screening technologies to rapidly explore the derivatization of this compound and to identify new applications in areas such as catalysis and materials discovery.

By fostering these interdisciplinary collaborations, the scientific community can unlock the full potential of this intriguing molecule and pave the way for new discoveries and technological advancements.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Hydroxy-5-(pentafluorothio)benzaldehyde, and how can reaction conditions be optimized?

  • Methodology :

  • Duff Reaction : Use hexamethylenetetramine (HMTA) in trifluoroacetic acid to introduce the aldehyde group to aromatic systems, as demonstrated in the synthesis of phenanthroimidazole-functionalized benzaldehyde derivatives .
  • Condensation Reactions : Optimize solvent choice (e.g., ethanol) and stoichiometry for Schiff base formation, achieving yields up to 75% under reflux conditions .
  • Condition Optimization : Screen solvents (e.g., dichloromethane) and bases (e.g., K₂CO₃) to improve reaction efficiency, as shown in diazenylbenzaldehyde syntheses .
    • Data Table :
Reaction TypeSolventBaseYieldReference
Duff ReactionTFA60-70%
CondensationEthanol75%
DiazotizationDCMK₂CO₃90%

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodology :

  • NMR Spectroscopy : Use ¹H-NMR to confirm aldehyde proton resonance (δ ~9.8–10.2 ppm) and ¹³C-NMR to verify aromatic substitution patterns and thioether connectivity .
  • FT-IR Analysis : Identify key functional groups (e.g., C=O stretch at ~1680 cm⁻¹, O-H stretch at ~3200 cm⁻¹) .
  • Mass Spectrometry : Validate molecular weight using high-resolution MS (HRMS) to distinguish isotopic patterns from the pentafluorothio group.

Q. What storage conditions ensure the stability of this compound?

  • Methodology :

  • Store under inert atmosphere (argon or nitrogen) at room temperature to prevent oxidation or hydrolysis of the thioether group .
  • Avoid prolonged exposure to light, as UV radiation may degrade the aldehyde moiety .

Advanced Research Questions

Q. How can this compound be utilized in chemosensor design for detecting metal ions?

  • Methodology :

  • Ligand Design : Leverage the phenolic -OH and aldehyde groups as coordination sites for metal binding. For example, conjugate with semicarbazide derivatives to enhance selectivity for Cu²⁺ or Hg²⁺, as seen in phenanthroimidazole-based sensors .
  • Fluorescence Quenching Assays : Monitor emission intensity changes upon metal ion addition in buffered aqueous-organic solutions (e.g., 1:1 ethanol-water).
    • Challenge : Address interference from competing ions (e.g., Fe³⁺) by modifying the electron-withdrawing pentafluorothio group to tune binding affinity.

Q. What strategies resolve contradictory data in the reactivity of this compound under nucleophilic conditions?

  • Methodology :

  • Kinetic Studies : Compare reaction rates of the aldehyde group with amines (e.g., aniline) in polar aprotic (DMF) vs. protic (ethanol) solvents to elucidate solvent effects .
  • Computational Modeling : Perform DFT calculations to analyze the electronic effects of the pentafluorothio group on aldehyde electrophilicity.
    • Example : Conflicting reports on Schiff base formation may arise from steric hindrance caused by the bulky thioether substituent.

Q. How can researchers assess the environmental and biological toxicity of this compound?

  • Methodology :

  • Ecotoxicity Assays : Follow OECD guidelines for aquatic toxicity testing using Daphnia magna or algal models, given structural analogs’ moderate toxicity (e.g., LC₅₀ ~10 mg/L for similar benzaldehydes) .
  • Cytotoxicity Screening : Use MTT assays on human cell lines (e.g., HEK293) to evaluate IC₅₀ values, ensuring compliance with ISO 10993-5 standards.

Q. What are the challenges in scaling up the synthesis of this compound for bulk research applications?

  • Methodology :

  • Process Optimization : Replace hazardous solvents (e.g., TFA) with greener alternatives (e.g., acetic acid) while maintaining yield .
  • Purification : Use column chromatography with silica gel (hexane/ethyl acetate gradient) or recrystallization from ethanol-water mixtures to isolate high-purity product (>98%) .

Data Contradiction Analysis

Q. Why do studies report varying solubility profiles for structurally similar benzaldehyde derivatives?

  • Resolution :

  • Polarity Effects : The pentafluorothio group increases hydrophobicity compared to hydroxyl or methoxy analogs, reducing aqueous solubility. Confirm via shake-flask experiments in PBS (pH 7.4) .
  • Crystallinity : Differences in crystal packing (e.g., polymorphs) may alter solubility. Perform X-ray diffraction (XRD) to correlate structure with solubility data .

Methodological Resources

  • Synthetic Protocols : Adapt procedures from phenanthroimidazole-benzaldehyde conjugates and diazenylbenzaldehyde syntheses .
  • Safety Protocols : Follow GHS guidelines for handling irritants (H315, H319) and ensure proper ventilation (P261, P305+P351+P338) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.